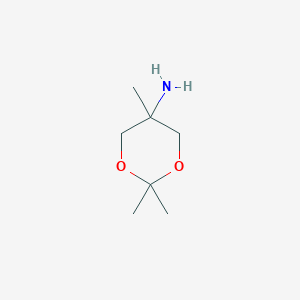
1,3-Dioxan-5-amine, 2,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dioxan-5-amine, 2,2,5-trimethyl-, also known as 1,3-Dioxan-5-amine, 2,2,5-trimethyl-, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxan-5-amine, 2,2,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxan-5-amine, 2,2,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of dendrimers , which are highly branched, monodisperse, polymeric structures. These structures exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of dendrimers . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of dendrimers , which can interact with various biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
It’s known that the compound is used in the synthesis of dendrimers , which can have diverse pharmacokinetic properties depending on their structure and functional groups.
Result of Action
It’s known that the compound is used in the synthesis of dendrimers , which can interact with various molecular and cellular targets depending on their structure and functional groups.
Action Environment
It’s known that the compound is used in the synthesis of dendrimers , which can be influenced by various environmental factors depending on their structure and functional groups.
Biochemical Analysis
Biochemical Properties
It is known that it is used as a reactant in the preparation of 5-phenylamino-8-methylpyrido [2,3-d]pyrimidine-4,7 (3H,8H)-dione series of MEK inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these reactions.
Cellular Effects
Given its role in the synthesis of MEK inhibitors , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
2,2,5-trimethyl-1,3-dioxan-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTTYFKDCTYIIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443314 |
Source


|
| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17144-52-4 |
Source


|
| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



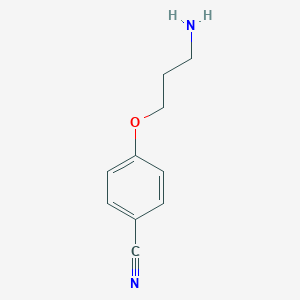

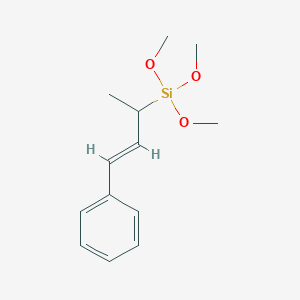
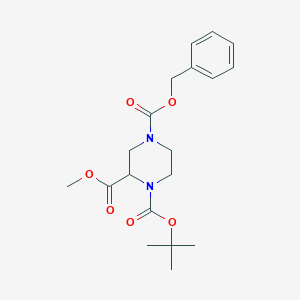

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)
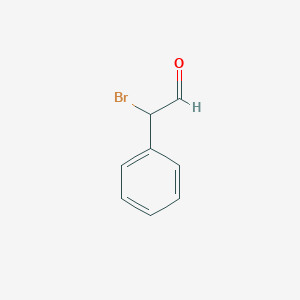

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)

